
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative with fuming sulfuric acid introduces the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, which have distinct properties and applications .
Applications De Recherche Scientifique
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in cell imaging and tracking studies due to its ability to fluoresce under specific conditions.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical research applications.
Industry: Applied in the manufacturing of fluorescent inks, paints, and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its ability to fluoresce. The molecular targets include various cellular components that can interact with the xanthene core, leading to fluorescence emission. The pathways involved often include energy transfer mechanisms that result in the emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene derivative with distinct structural features and applications.
Eosin: A brominated xanthene dye used in histology and microscopy.
Uniqueness
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is unique due to its specific sulfonic acid groups, which enhance its solubility and reactivity compared to other xanthene dyes. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Propriétés
Numéro CAS |
31325-78-7 |
|---|---|
Formule moléculaire |
C19H12O11S2 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C19H12O11S2/c20-11-4-9-15(6-13(11)22)30-16-7-14(23)12(21)5-10(16)18(9)8-2-1-3-17(31(24,25)26)19(8)32(27,28)29/h1-7,20-22H,(H,24,25,26)(H,27,28,29) |
Clé InChI |
XCDIGHVLKCFRRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



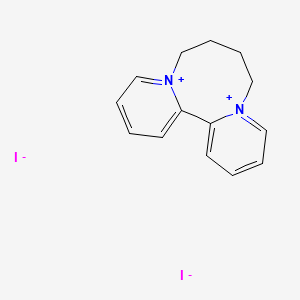

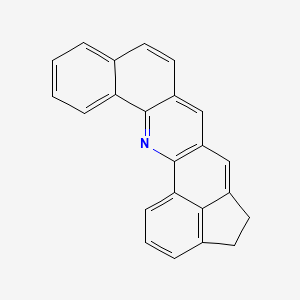

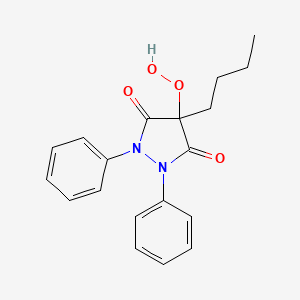
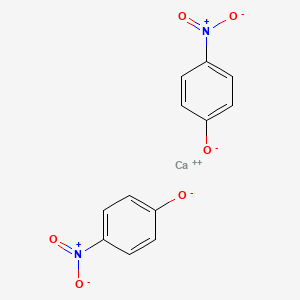
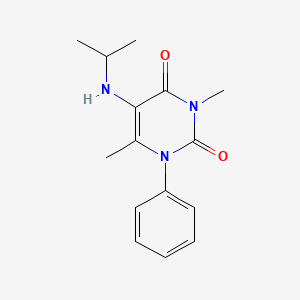
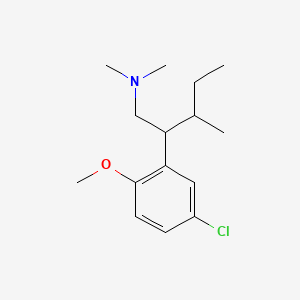
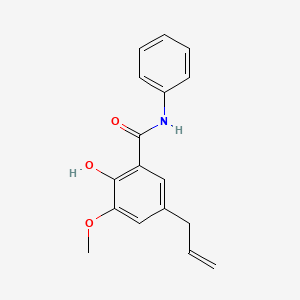
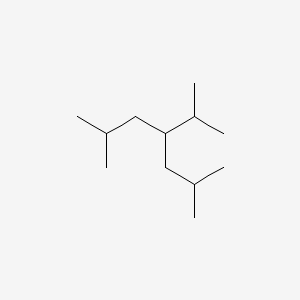
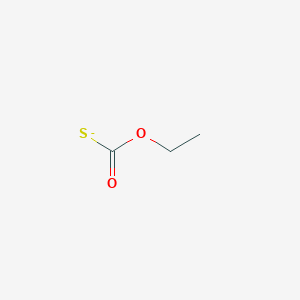
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)

